3-Dimethylamino-2,2-dimethyl-1-propanol

Overview

Description

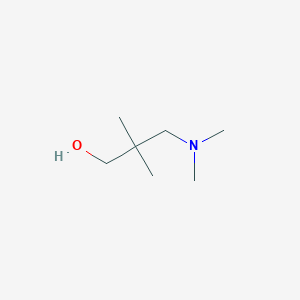

3-Dimethylamino-2,2-dimethyl-1-propanol (CAS 19059-68-8) is a branched amino alcohol with the molecular formula C7H17NO (MW 131.22 g/mol). It is a colorless liquid (boiling point: 69°C) characterized by a dimethylamino group (-N(CH3)2) and two methyl substituents on the β-carbon . This compound is hygroscopic and soluble in polar organic solvents like dichloromethane and methanol . Its applications include:

Preparation Methods

3-Dimethylamino-2,2-dimethyl-1-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial production methods often involve the use of large-scale reactors where the reactants are combined and heated to the appropriate temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound .

Chemical Reactions Analysis

3-Dimethylamino-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Industrial Applications

DMAMP is utilized in several industrial sectors due to its multifunctional properties:

-

Coatings and Adhesives

- Used as a catalyst and solubilizer in industrial and automotive coatings , enhancing adhesion and durability.

- Functions as an emulsifier in adhesives and sealants, improving formulation stability.

-

Polymer Chemistry

- Acts as a catalyst in the production of polyurethanes and epoxies , facilitating faster curing times and improved mechanical properties.

- Employed in emulsion polymerization processes to stabilize dispersions of polymers.

-

Cleaning Products

- Incorporated into household and industrial cleaning agents for its surfactant properties, enhancing cleaning efficacy.

-

Metalworking Fluids

- Serves as a vapor-phase corrosion inhibitor in metalworking fluids, protecting metal surfaces from oxidation during machining operations.

-

Oil and Gas Industry

- Functions as a scavenger for CO and HS, aiding in the purification processes within oil and gas extraction.

Pharmaceutical Applications

DMAMP is a crucial intermediate in pharmaceutical synthesis:

- Used to synthesize various active pharmaceutical ingredients (APIs), particularly those requiring tertiary amines.

- Its structure allows for the formation of complex molecules used in drug development, particularly in the creation of compounds targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of DMAMP as an intermediate in synthesizing a novel class of antidepressants. The compound's unique structure facilitated the formation of key intermediates that exhibited high potency against serotonin receptors. The reaction conditions optimized for this synthesis involved using DMAMP under mild temperatures and controlled pH levels, showcasing its effectiveness as a building block for complex organic molecules.

Case Study 2: Coating Formulations

In an industrial application, DMAMP was incorporated into a polyurethane coating formulation aimed at enhancing durability and adhesion on automotive surfaces. The study reported improved weather resistance and reduced curing time when DMAMP was used as a catalyst compared to traditional systems. This led to increased production efficiency and lower VOC emissions, aligning with environmental regulations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Coatings | Automotive and industrial coatings | Enhanced adhesion, durability |

| Polymer Chemistry | Catalysis in polyurethane and epoxy production | Faster curing times, improved properties |

| Cleaning Products | Surfactant in cleaning agents | Increased cleaning efficacy |

| Metalworking Fluids | Corrosion inhibition | Protection against oxidation |

| Oil & Gas | Scavenging CO and HS | Improved purification processes |

| Pharmaceuticals | Intermediate for drug synthesis | High potency compounds |

Mechanism of Action

The mechanism of action of 3-Dimethylamino-2,2-dimethyl-1-propanol involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions where it donates its electron pair to electrophilic centers. This property makes it useful in the formation of carbon-nitrogen bonds in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino Alcohols with Varying Substituents

(a) 3-Dimethylamino-1-propanol (CAS 3179-63-3)

- Structure: Linear chain with a terminal dimethylamino group (-N(CH3)2).

- Properties: Lower molecular weight (103.17 g/mol), hygroscopic, and soluble in methanol .

- Applications : Used as a building block in surfactants and pharmaceutical intermediates.

- Key Difference : Lacks the steric hindrance of the 2,2-dimethyl group, leading to higher reactivity in nucleophilic substitutions compared to the branched analog .

(b) 3-Diethylamino-1-propanol (CAS 622-93-5)

- Structure: Similar to 3-dimethylamino-1-propanol but with diethylamino (-N(C2H5)2) substituents.

- Properties: Higher lipophilicity due to ethyl groups, impacting solubility in non-polar solvents.

- Applications : Used in ion-exchange resins and corrosion inhibitors.

- Key Difference : Bulkier substituents reduce solubility in water but enhance stability in acidic conditions .

Positional Isomers

(a) 2-(Dimethylamino)-1-propanol

- Structure: Dimethylamino group on the α-carbon.

- Properties : Lower boiling point due to reduced branching.

- Applications : Intermediate in polymer chemistry and agrochemicals.

- Key Difference: The α-position of the amino group increases susceptibility to oxidation compared to the β-position in 3-dimethylamino-2,2-dimethyl-1-propanol .

(b) 1-(Dimethylamino)-2-propanol

- Structure: Amino group on the terminal carbon adjacent to the hydroxyl group.

- Properties : Higher polarity, leading to improved water solubility.

- Applications : Catalyst in urethane foams and epoxy resins.

- Key Difference : Proximity of functional groups facilitates intramolecular hydrogen bonding, altering reactivity .

Functional Group Variants

(a) 3-Amino-2,2-dimethyl-1-propanol

- Structure: Primary amino (-NH2) group instead of dimethylamino.

- Properties : Melting point ~70°C, hygroscopic, and used as a reductant in cyclic carbonate synthesis .

- Key Difference : The absence of methyl groups on the nitrogen reduces steric hindrance, enhancing nucleophilicity but increasing sensitivity to oxidation .

(b) 3-Bromo-2,2-dimethyl-1-propanol (CAS 40894-00-6)

- Structure: Bromine replaces the dimethylamino group.

- Properties : Higher density (1.29 g/cm³) and refractive index (1.475).

- Applications : Key intermediate in synthesizing aldehydes via oxidation .

- Key Difference: Bromine’s electronegativity makes it a better leaving group, enabling use in SN2 reactions, unlike the amino analogs .

(c) Neopentyl Alcohol (2,2-Dimethyl-1-propanol)

- Structure: Lacks the dimethylamino group.

- Properties: Lower boiling point (113–114°C) and non-polar due to the absence of an amino group .

- Applications : Solvent and precursor for neopentyl glycol.

- Key Difference: The hydroxyl group in neopentyl alcohol is less reactive compared to amino alcohols, limiting its use in condensation reactions .

Biological Activity

3-Dimethylamino-2,2-dimethyl-1-propanol (DMADMP) is a tertiary amine with significant applications in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H17NO

- Molecular Weight : 129.22 g/mol

- Structural Characteristics : DMADMP features a dimethylamino group, which is crucial for its biological activity. The branched structure enhances its solubility and reactivity in biochemical environments.

DMADMP exhibits biological activity through several mechanisms:

- Enzyme Interaction : It has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. For example, it may inhibit choline uptake, similar to other dimethylamino alcohols.

- Cytoprotection : The compound may act as a protector against cytotoxic agents such as mechlorethamine, which is relevant in cancer therapy contexts.

- Biochemical Assays : DMADMP is utilized as a reagent in biochemical assays, indicating its role in facilitating various chemical reactions within biological systems.

Biological Activity Studies

Several studies have investigated the biological effects of DMADMP:

Case Study 1: Cytotoxicity Protection

A study focused on the protective effects of DMADMP against mechlorethamine-induced cytotoxicity in cell cultures. Results indicated that DMADMP significantly reduced cell death compared to control groups, suggesting its potential use as a cytoprotective agent in chemotherapy settings.

Case Study 2: Enzyme Inhibition

Research on the interaction of DMADMP with choline transporters demonstrated that the compound inhibits choline uptake in neuronal cells. This inhibition could have implications for neuroprotective strategies and the treatment of neurodegenerative diseases.

Dosage Effects and Toxicity

The effects of DMADMP are dose-dependent:

- Low Doses : At lower concentrations, DMADMP exhibits beneficial effects such as enhanced cell viability and reduced apoptosis.

- High Doses : Conversely, high doses can lead to toxicity, including adverse effects on cellular metabolism and viability. Understanding these thresholds is critical for safe applications in therapeutic contexts.

Transport and Distribution

The distribution of DMADMP within biological systems is influenced by its interaction with cellular transporters:

- Cellular Uptake : DMADMP's ability to penetrate cell membranes is facilitated by its lipophilic nature due to the dimethylamino group.

- Subcellular Localization : Once inside the cell, DMADMP localizes to specific organelles, impacting its efficacy and mechanism of action.

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Cytotoxicity Protection | Reduced mechlorethamine-induced cell death |

| Enzyme Inhibition | Inhibition of choline uptake in neuronal cells |

| Dosage Effects | Beneficial at low doses; toxic at high doses |

| Transport and Distribution | Enhanced cellular uptake due to lipophilicity; specific subcellular localization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-dimethylamino-2,2-dimethyl-1-propanol?

- Methodology : A plausible pathway involves the Mannich reaction, where dimethylamine reacts with formaldehyde and a suitable alcohol precursor under controlled conditions. For example, analogous reactions for dimethylaminomethylphenol (via Mannich) suggest similar strategies for tertiary amino alcohols . Alternative approaches may include nucleophilic substitution or oxidation of intermediates, as seen in the synthesis of related brominated derivatives (e.g., oxidation of 3-bromo-2,2-dimethyl-1-propanol using pyridinium chlorochromate) .

- Critical Parameters : Reaction temperature (optimized between 60–80°C), pH control, and stoichiometric ratios of amines to carbonyl compounds are crucial to minimize side products.

Q. How can this compound be purified effectively?

- Methodology : Fractional distillation under reduced pressure (e.g., 184–187°C boiling point range for structurally similar alcohols ) or column chromatography using silica gel with polar eluents (e.g., methanol/dichloromethane mixtures).

- Safety Note : Due to potential electrostatic discharge risks during handling, grounding equipment and inert atmospheres (e.g., nitrogen) are recommended .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm the tertiary amine and hydroxyl group positions.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., expected m/z ~145–155 for related dimethylamino alcohols ).

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) for purity assessment, as demonstrated for structurally similar amino alcohols .

Advanced Research Questions

Q. What challenges arise in stereochemical control during the synthesis of derivatives?

- Mechanistic Insight : Radical cyclization reactions (e.g., using n-tributyltin hydride and AIBN) can induce high diastereoselectivity (>99%) in bicyclic systems, as observed in analogous β-lactam syntheses. Steric hindrance from the 2,2-dimethyl group may limit conformational flexibility, favoring specific transition states .

- Experimental Design : Employ chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess. Monitor reaction progress via chiral HPLC or polarimetry .

Q. How can contradictions in catalytic oxidation data be resolved?

- Case Study : Oxidation of 1-phenyl-2,2-dimethyl-1-propanol (a structural analog) with iron-based catalysts highlights variability in product yields depending on solvent polarity and catalyst loading .

- Resolution Strategy : Use design of experiments (DoE) to systematically evaluate variables (e.g., catalyst type, temperature, solvent). Compare kinetic data (e.g., turnover frequency) and characterize intermediates via in situ IR or EPR spectroscopy .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

- Steric Effects : The 2,2-dimethyl groups create significant steric hindrance, potentially slowing SN2 reactions. For example, dimethylamine (a weaker nucleophile) reacts preferentially in less hindered systems .

- Mitigation Approaches : Use bulky leaving groups (e.g., tosylates) or switch to SN1 mechanisms with polar protic solvents to enhance reaction rates .

Properties

IUPAC Name |

3-(dimethylamino)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEWZDAEJUUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066452 | |

| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19059-68-8 | |

| Record name | 3-(Dimethylamino)-2,2-dimethyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19059-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-2,2-dimethyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019059688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-2,2-dimethyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)-2,2-DIMETHYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z86J68AVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.